![molecular formula C15H19N3O4S B3015281 [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate CAS No. 874609-24-2](/img/structure/B3015281.png)
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate
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Overview
Description
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopropyl group, a cyano group, and a thiazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with isocyanates.
Final Coupling: The final step involves coupling the thiazole derivative with the carbamoyl intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, where nucleophiles can replace the leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiazole derivatives.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may be explored for its potential as a bioactive molecule
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of the thiazole ring and the cyano group suggests potential activity against various biological targets, making it a candidate for further pharmacological studies.
Industry
Industrially, this compound could be used in the synthesis of advanced materials, agrochemicals, or pharmaceuticals. Its unique structure allows for the development of novel compounds with specific desired properties.
Mechanism of Action
The mechanism of action of [(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The cyano group and the thiazole ring are likely key players in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate: can be compared with other thiazole-containing compounds, such as thiamine (vitamin B1) and various thiazole-based drugs.
Cyclopropyl derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol share the cyclopropyl group but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and bioactive molecules.
Properties
IUPAC Name |
[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-10-8-23-14(21)18(10)6-5-13(20)22-7-12(19)17-15(2,9-16)11-3-4-11/h8,11H,3-7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDQSMXVEOEXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1CCC(=O)OCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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